molecular formula C7H16ClNO B6183828 (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride CAS No. 2624108-50-3

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride

Cat. No.: B6183828
CAS No.: 2624108-50-3
M. Wt: 165.7
InChI Key:
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Description

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the dimethylamino and hydroxyl groups.

    Reductive Amination: Cyclopentanone is first subjected to reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the dimethylamino group.

    Hydroxylation: The resulting intermediate is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group at the desired position.

    Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral resolution techniques to obtain the (1R,2R) isomer.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Various nucleophiles such as alkyl halides, in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of (1R,2R)-2-(dimethylamino)cyclopentanone.

    Reduction: Formation of (1R,2R)-2-(dimethylamino)cyclopentylamine.

    Substitution: Formation of substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(dimethylamino)cyclohexanol hydrochloride: Similar structure but with a cyclohexane ring.

    (1R,2R)-2-(dimethylamino)cyclopentylamine: Lacks the hydroxyl group, affecting its reactivity and applications.

    (1R,2R)-2-(dimethylamino)cyclopentanone: Oxidized form with different chemical properties.

Uniqueness

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride is unique due to its specific combination of a cyclopentane ring, dimethylamino group, and hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

2624108-50-3

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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